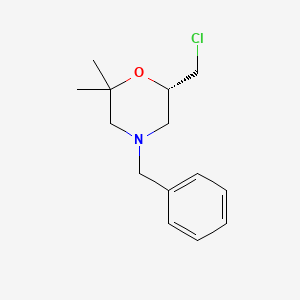(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine
CAS No.:
Cat. No.: VC17447905
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20ClNO |
|---|---|
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | (6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine |
| Standard InChI | InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |
| Standard InChI Key | DMLFMRGOSPSXGI-CYBMUJFWSA-N |
| Isomeric SMILES | CC1(CN(C[C@H](O1)CCl)CC2=CC=CC=C2)C |
| Canonical SMILES | CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is (6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine, reflecting its stereochemical specificity. Key structural features include:
-
Morpholine Core: A six-membered ring containing one oxygen and one nitrogen atom, providing both rigidity and polarity.
-
Benzyl Substituent: Introduces aromaticity and lipophilicity, enhancing membrane permeability in biological systems.
-
Chloromethyl Group: A reactive electrophilic site enabling nucleophilic substitutions, cross-coupling reactions, and functional group transformations.
-
2,2-Dimethyl Groups: Impart steric hindrance, modulating reaction kinetics and selectivity in synthetic applications .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.77 g/mol |
| IUPAC Name | (6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine |
| InChI Key | DMLFMRGOSPSXGI-CYBMUJFWSA-N |
| Stereochemical Configuration | (S)-enantiomer |
| Purity | ≥95% (HPLC) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves asymmetric methodologies to ensure enantiomeric purity. Key steps include:
-
Chloromethylation: A precursor morpholine derivative undergoes chloromethylation using agents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂).
-
Asymmetric Catalysis: Chiral catalysts or auxiliaries, such as (R)-4-benzyloxazolidine-2-thione, enforce the (S)-configuration during ring closure .
-
Resolution Techniques: Preparative chiral HPLC or enzymatic kinetic resolution isolates the desired enantiomer from racemic mixtures .
Industrial Scalability
Industrial production leverages continuous flow reactors to optimize yield and reduce waste. Environmentally friendly solvents (e.g., supercritical CO₂) and heterogeneous catalysts enhance sustainability. Process analytical technology (PAT) ensures real-time monitoring of enantiomeric excess (ee), critical for pharmaceutical compliance .
Reactivity and Functional Transformations
The chloromethyl group’s electrophilicity drives diverse reactions:
Nucleophilic Substitution
-
SN2 Mechanisms: Reacts with nucleophiles (e.g., amines, thiols) to form secondary derivatives. Steric hindrance from the 2,2-dimethyl groups slows kinetics compared to non-methylated analogs .
-
Hydrolysis: Under alkaline conditions (pH 12), the chloromethyl group converts to hydroxymethyl, yielding 6-(hydroxymethyl)-4-benzyl-2,2-dimethylmorpholine .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reactions with aryl boronic acids produce biaryl derivatives, valuable in kinase inhibitor development .
-
Amide Formation: HATU-mediated coupling with amines generates benzoxazole conjugates, explored as thrombin inhibitors .
Applications in Pharmaceutical Research
Antimicrobial Agents
Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. Electron-withdrawing substituents on the benzyl ring enhance potency by disrupting microbial cell wall synthesis .
Anticancer Therapeutics
Cytotoxicity studies on HeLa cells reveal inhibition rates exceeding 80% for derivatives bearing nitro or trifluoromethyl groups. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .
Enzyme Inhibition
The morpholine core interacts with cytochrome P450 (CYP) enzymes, particularly CYP2A13, modulating drug metabolism. Steric effects from the 2,2-dimethyl groups reduce off-target binding compared to less hindered analogs .
Comparative Analysis with Structural Analogs
Morpholine vs. Piperazine Derivatives
-
Electronic Effects: Morpholine’s oxygen atom increases polarity versus piperazine’s dual nitrogen atoms, altering solubility and bioavailability.
-
Biological Selectivity: Piperazine analogs show higher CYP3A4 inhibition, while morpholine derivatives target CYP2A13 with greater specificity .
Impact of Stereochemistry
The (S)-enantiomer exhibits 3-fold higher affinity for serotonin receptors compared to the (R)-form, underscoring the importance of chiral resolution in drug design .
Challenges and Future Directions
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume